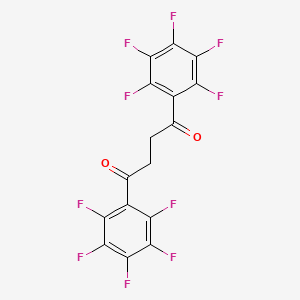
N,N'-Hexamethylenebis(2-chloroethyl carbamate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Hexamethylenebis(2-chloroethyl carbamate) is a chemical compound with the molecular formula C12H22Cl2N2O4 and a molecular weight of 329.226 g/mol . It is known for its unique structure, which includes two 2-chloroethyl carbamate groups connected by a hexamethylene chain. This compound is utilized in various scientific and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Hexamethylenebis(2-chloroethyl carbamate) typically involves the reaction of hexamethylene diamine with 2-chloroethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Hexamethylene diamine+2(2-chloroethyl chloroformate)→N,N’-Hexamethylenebis(2-chloroethyl carbamate)
Industrial Production Methods
In industrial settings, the production of N,N’-Hexamethylenebis(2-chloroethyl carbamate) involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Hexamethylenebis(2-chloroethyl carbamate) undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted by nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions, breaking down into its constituent parts.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Acids and Bases: Hydrolysis reactions often involve the use of strong acids or bases to facilitate the breakdown of the compound.
Oxidizing and Reducing Agents: Specific oxidizing and reducing agents can be used to modify the compound’s structure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield carbamate derivatives, while hydrolysis can produce hexamethylene diamine and 2-chloroethyl carbamate.
Aplicaciones Científicas De Investigación
N,N’-Hexamethylenebis(2-chloroethyl carbamate) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of N,N’-Hexamethylenebis(2-chloroethyl carbamate) involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, making the compound useful in both research and therapeutic contexts.
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-chloroethyl)amine hydrochloride: Another compound with similar chloroethyl groups, used in organic synthesis and as a precursor for other chemicals.
Carbamic acid, 2-chloroethyl ester: A related compound with a simpler structure, used in various chemical reactions.
Uniqueness
N,N’-Hexamethylenebis(2-chloroethyl carbamate) is unique due to its hexamethylene linkage, which provides distinct chemical and physical properties compared to other similar compounds. This structure allows for specific interactions with biological molecules, making it valuable in research and industrial applications.
Propiedades
Número CAS |
3142-96-9 |
|---|---|
Fórmula molecular |
C12H22Cl2N2O4 |
Peso molecular |
329.22 g/mol |
Nombre IUPAC |
2-chloroethyl N-[6-(2-chloroethoxycarbonylamino)hexyl]carbamate |
InChI |
InChI=1S/C12H22Cl2N2O4/c13-5-9-19-11(17)15-7-3-1-2-4-8-16-12(18)20-10-6-14/h1-10H2,(H,15,17)(H,16,18) |
Clave InChI |
YKGQXJWJKUBGNN-UHFFFAOYSA-N |
SMILES canónico |
C(CCCNC(=O)OCCCl)CCNC(=O)OCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


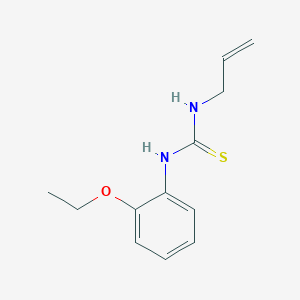


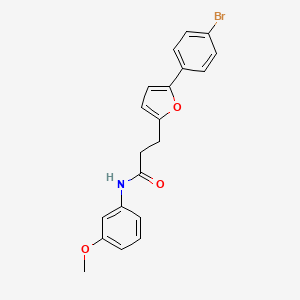

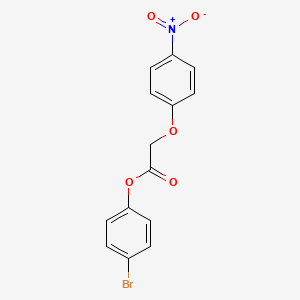
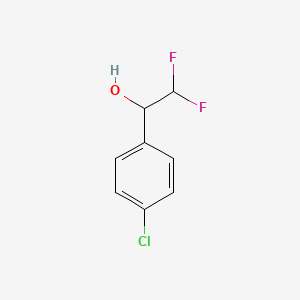


![5-[3-Methyl-4-(1-pyrrolidinyl)benzylidene]-3-propyl-2-thioxo-4-imidazolidinone](/img/structure/B11949717.png)


